molecular formula C8H9Cl2N5.ClH B218158 (Z)-7-[(4S,5R)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl]hept-5-enoic acid CAS No. 104693-32-5

(Z)-7-[(4S,5R)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl]hept-5-enoic acid

Numéro de catalogue B218158
Numéro CAS: 104693-32-5
Poids moléculaire: 318.4 g/mol
Clé InChI: NCTKBYPUWBMEBQ-CDITXYPMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(Z)-7-[(4S,5R)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl]hept-5-enoic acid, also known as troglitazone, is a synthetic compound that belongs to the thiazolidinedione class of drugs. Troglitazone has been studied extensively for its potential therapeutic effects in treating various diseases, including diabetes, cancer, and Alzheimer's disease.

Mécanisme D'action

Troglitazone works by activating peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a key role in regulating glucose and lipid metabolism. Activation of PPARγ by (Z)-7-[(4S,5R)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl]hept-5-enoic acid leads to increased insulin sensitivity and improved glucose uptake in the liver, muscle, and adipose tissue. Troglitazone also has anti-inflammatory and anti-cancer effects, which are thought to be mediated through its effects on PPARγ.
Biochemical and Physiological Effects
Troglitazone has been found to have a number of biochemical and physiological effects. In diabetic patients, (Z)-7-[(4S,5R)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl]hept-5-enoic acid has been shown to improve insulin sensitivity, reduce blood glucose levels, and decrease insulin resistance. Troglitazone has also been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines. In cancer cells, (Z)-7-[(4S,5R)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl]hept-5-enoic acid has been shown to inhibit cell proliferation and induce apoptosis.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of (Z)-7-[(4S,5R)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl]hept-5-enoic acid is that it has been extensively studied in both in vitro and in vivo models, making it a well-established tool for research. However, one limitation of (Z)-7-[(4S,5R)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl]hept-5-enoic acid is that it has been associated with liver toxicity in some patients, which has led to its withdrawal from the market.

Orientations Futures

There are several future directions for research on (Z)-7-[(4S,5R)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl]hept-5-enoic acid. One area of interest is in the development of new thiazolidinedione compounds that have improved efficacy and reduced toxicity compared to (Z)-7-[(4S,5R)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl]hept-5-enoic acid. Another area of interest is in the use of (Z)-7-[(4S,5R)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl]hept-5-enoic acid as a potential treatment for Alzheimer's disease, as it has been found to have neuroprotective effects in animal models. Finally, (Z)-7-[(4S,5R)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl]hept-5-enoic acid may also have potential as a therapeutic agent for other inflammatory and metabolic diseases.

Méthodes De Synthèse

Troglitazone is synthesized through a multi-step process that involves the reaction of 5-bromo-2-hexanone with p-toluenesulfonic acid to form the intermediate compound, 5-bromo-2-hexanol. The intermediate compound is then reacted with 2,2-dimethyl-4-phenyl-1,3-dioxolane in the presence of a base to form the final product, (Z)-7-[(4S,5R)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl]hept-5-enoic acid.

Applications De Recherche Scientifique

Troglitazone has been studied extensively for its potential therapeutic effects in treating various diseases. In particular, (Z)-7-[(4S,5R)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl]hept-5-enoic acid has been found to have anti-diabetic, anti-cancer, and anti-inflammatory properties. Troglitazone has also been studied for its potential neuroprotective effects in treating Alzheimer's disease.

Propriétés

Numéro CAS

104693-32-5

Nom du produit

(Z)-7-[(4S,5R)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl]hept-5-enoic acid

Formule moléculaire

C8H9Cl2N5.ClH

Poids moléculaire

318.4 g/mol

Nom IUPAC

(Z)-7-[(4S,5R)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl]hept-5-enoic acid

InChI

InChI=1S/C19H26O4/c1-19(2)22-14-16(12-6-3-4-9-13-17(20)21)18(23-19)15-10-7-5-8-11-15/h3,5-8,10-11,16,18H,4,9,12-14H2,1-2H3,(H,20,21)/b6-3-/t16-,18-/m1/s1

Clé InChI

NCTKBYPUWBMEBQ-CDITXYPMSA-N

SMILES isomérique

CC1(OC[C@H]([C@H](O1)C2=CC=CC=C2)C/C=C\CCCC(=O)O)C

SMILES

CC1(OCC(C(O1)C2=CC=CC=C2)CC=CCCCC(=O)O)C

SMILES canonique

CC1(OCC(C(O1)C2=CC=CC=C2)CC=CCCCC(=O)O)C

Synonymes

7-(2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl)heptenoic acid
7-DDPDHA

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.